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For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cavosonstat
(N91115), an investigational drug formerly under development for the treatment of cystic
fibrosis (CF). This document is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of the molecular pathways influenced by
cavosonstat, supported by available preclinical and clinical data.

Executive Summary

Cavosonstat is a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme
responsible for the catabolism of S-nitrosoglutathione (GSNO). In cystic fibrosis, particularly in
individuals with the F508del mutation, the cystic fibrosis transmembrane conductance regulator
(CFTR) protein is misfolded and prematurely degraded. The primary mechanism of action of
cavosonstat is to increase the levels of endogenous GSNO by inhibiting its breakdown.
Elevated GSNO levels are believed to promote the stability and function of the CFTR protein.
While the development of cavosonstat for cystic fibrosis was discontinued due to a lack of
demonstrated efficacy in Phase 2 clinical trials, the study of its mechanism provides valuable
insights into the potential of targeting nitrosative stress in CF.

Core Mechanism of Action: GSNOR Inhibition

The central tenet of cavosonstat's therapeutic rationale in cystic fibrosis revolves around the
inhibition of the GSNOR enzyme.
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2.1 The Role of GSNOR and GSNO in Cellular Homeostasis

S-nitrosoglutathione (GSNO) is a critical endogenous signaling molecule that acts as a nitric
oxide (NO) donor and facilitates post-translational modification of proteins through S-
nitrosylation.[1] GSNOR, an alcohol dehydrogenase family member, plays a pivotal role in
regulating the intracellular levels of GSNO and, consequently, protein S-nitrosylation.[2] By
catalyzing the irreversible reduction of GSNO, GSNOR controls the extent and duration of NO-
based signaling.

2.2 GSNOR Inhibition by Cavosonstat

Cavosonstat is a potent and selective, orally bioavailable inhibitor of GSNOR.[3][4] By binding
to and inhibiting GSNOR, cavosonstat prevents the breakdown of GSNO, leading to an
accumulation of this signaling molecule within the cell. Preclinical studies demonstrated that
cavosonstat effectively increases GSNO levels.[3][5]

2.3 Impact on CFTR Function

In cystic fibrosis, the F508del mutation leads to a misfolded CFTR protein that is recognized by
the cellular quality control machinery and targeted for degradation.[6] The proposed
mechanism for how increased GSNO levels could benefit CF patients is by promoting the
stability and proper trafficking of the CFTR protein to the cell surface.[4][5][7] It is hypothesized
that S-nitrosylation of specific cysteine residues on CFTR or associated chaperone proteins
may protect the mutant protein from degradation.[3][7]
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Figure 1: Core signaling pathway of cavosonstat action.
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Potential Indirect Mechanism: Nrf2 Pathway
Activation

While not its primary mechanism, the increase in GSNO due to GSNOR inhibition may
indirectly influence other cellular pathways, such as the Nrf2 antioxidant response.

3.1 S-nitrosylation of Keapl and Nrf2 Activation

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal
conditions, Nrf2 is kept inactive through its interaction with Keapl, which targets it for
degradation. Nitric oxide and related species can cause S-nitrosylation of specific cysteine
residues on Keapl.[5] This modification can lead to a conformational change in Keapl,
resulting in the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus
and initiates the transcription of antioxidant and cytoprotective genes. As cavosonstat
increases GSNO, a major NO donor, it is plausible that it could indirectly lead to Nrf2 activation.
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Figure 2: Potential indirect activation of the Nrf2 pathway.

elF2a Phosphorylation

There is no direct evidence from the available literature to suggest that cavosonstat's
mechanism of action in cystic fibrosis involves the phosphorylation of the eukaryotic initiation
factor 2 alpha (elF2a). While nitric oxide can influence elF2a kinases, a specific link to GSNOR
inhibition in the context of CF has not been established.

Clinical Trial Data
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Cavosonstat was evaluated in several clinical trials for cystic fibrosis. The development was

ultimately halted as the trials did not meet their primary endpoints.

Table 1: Summary of Key Phase 2 Clinical Trial Results

] o Patient Treatment Primary
Trial Identifier . . Outcome
Population Arms Endpoint
Cavosonstat
Adults with CF (200 mg or 400 Absolute change  Failed to
homozygous for mg BID) + in percent demonstrate
NCT02589236 , . _
F508del-CFTR Orkambi™ vs. predicted FEV1 benefit over
on Orkambi™ Placebo + at 12 weeks placebo.[8]
Orkambi™
Did not
Cavosonstat ]
Change in lung demonstrate a
: (400 mg) + : L
Adults with CF function from benefit in lung
NCT02724527 Kalydeco™ vs. ) )
on Kalydeco™ baseline to week  function or sweat
Placebo + )
8 chloride
Kalydeco™

reduction.[5]

Table 2: Pharmacokinetic and Safety Data from Phase 1 Studies

Study Population

Key Findings

Healthy Volunteers

Cavosonstat was rapidly absorbed and well-

tolerated with no dose-limiting toxicities.[4]

CF Patients (F508del homozygous)

Showed a favorable safety and pharmacokinetic

profile. A modest, non-statistically significant

trend toward sweat chloride reduction was
observed at the highest dose.[3][7]

Experimental Protocols

The clinical trials for cavosonstat followed standard methodologies for CF therapeutic

evaluation.
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6.1 Representative Phase 2 Clinical Trial Protocol (based on NCT02589236)
This was a double-blind, randomized, placebo-controlled, parallel-group study.[9]

e Inclusion Criteria: Adult patients with a confirmed diagnosis of CF, homozygous for the
F508del-CFTR mutation, and on a stable dose of lumacaftor/ivacaftor for at least 8 weeks.[9]

o Exclusion Criteria: History of clinically significant liver or kidney dysfunction, certain cardiac
abnormalities, or recent participation in other therapeutic trials.[9]

« Intervention: Patients were randomized to receive either cavosonstat (200 mg or 400 mg
twice daily) or a matching placebo, in addition to their ongoing lumacaftor/ivacaftor
treatment, for 16 weeks.[8]

e Primary Outcome Measure: The primary efficacy endpoint was the absolute change from
baseline in the percent predicted forced expiratory volume in 1 second (FEV1) at week 12.[8]

e Secondary Outcome Measures: Included changes in sweat chloride concentration, CF
Questionnaire-Revised (CFQ-R) scores, and safety assessments.
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Figure 3: Generalized workflow of a Phase 2 clinical trial for cavosonstat.

Conclusion

Cavosonstat represented a novel therapeutic approach for cystic fibrosis by targeting the
GSNOR enzyme to increase the levels of the CFTR-stabilizing molecule GSNO. While the
clinical trials did not demonstrate the desired efficacy, the scientific rationale behind GSNOR
inhibition remains an area of interest. Further research into the downstream effects of GSNOR
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inhibition, including the potential modulation of the Nrf2 pathway, may yet uncover new
therapeutic avenues for cystic fibrosis and other diseases characterized by nitrosative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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